REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6](F)[C:5]([F:10])=[C:4]([F:11])[C:3]=1[C:12](=[O:14])[CH3:13].[N-:15]=[N+:16]=[N-:17].[Na+].[Br-:19]>>[Br:19][CH2:13][C:12]([C:3]1[C:2]([F:1])=[C:7]([F:8])[C:6]([N:15]=[N+:16]=[N-:17])=[C:5]([F:10])[C:4]=1[F:11])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1F)F)F)F)C(C)=O
|
Name
|
A6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |